
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione, also known as Mifepristone, is a synthetic steroid compound that has been widely used in scientific research. It was first synthesized in 1980 and has since become an important tool in the study of reproductive biology, endocrinology, and oncology.
Mechanism of Action
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione acts as an antagonist of the progesterone receptor, which means that it blocks the action of progesterone. It also has partial agonist activity at the glucocorticoid receptor, which makes it useful in the treatment of conditions such as Cushing's syndrome. In addition, it has been shown to have anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in a variety of cell types, including cancer cells. It also inhibits the growth of cancer cells by blocking the action of progesterone. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines.
Advantages and Limitations for Lab Experiments
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a high affinity for the progesterone receptor and is highly selective in its binding. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which means that it may need to be administered frequently in experiments. In addition, it has some off-target effects, such as partial agonist activity at the glucocorticoid receptor.
Future Directions
There are several future directions for research on mifepristone. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been proposed as a potential treatment for Alzheimer's disease, due to its anti-inflammatory and neuroprotective effects. In addition, there is ongoing research into the development of new SPRMs that are more selective and have fewer off-target effects than mifepristone.
Conclusion:
In conclusion, mifepristone is a synthetic steroid compound that has been widely used in scientific research. It acts as an antagonist of the progesterone receptor and has a wide range of applications in the study of reproductive biology, endocrinology, and oncology. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on mifepristone, including its potential use in the treatment of autoimmune diseases and Alzheimer's disease.
Synthesis Methods
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione is synthesized from a precursor compound, 16-dehydropregnenolone acetate, through a series of chemical reactions. The synthesis involves the addition of a methylene group to the 16th carbon atom of the steroid nucleus, followed by the oxidation of the hydroxyl group at the 17th position to a ketone group. The final step involves the reduction of the double bond between the 9th and 11th carbon atoms.
Scientific Research Applications
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a wide range of applications in scientific research. One of its main uses is as a selective progesterone receptor modulator (SPRM). It binds to the progesterone receptor and blocks its activity, which makes it useful in the study of reproductive biology and endocrinology. It has also been used in the treatment of conditions such as endometriosis, uterine fibroids, and breast cancer.
properties
CAS RN |
19683-23-9 |
|---|---|
Molecular Formula |
C22H26O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(8S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h7-9,12,17,19,25H,1,5-6,10-11H2,2-4H3/t17-,19+,20+,21+,22+/m1/s1 |
InChI Key |
DYQRAHCJWPSDRS-AMGKQAFBSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O |
SMILES |
CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
synonyms |
16-methylene-17-HPTD 16-methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




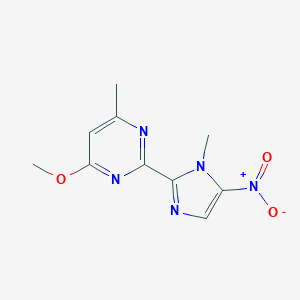

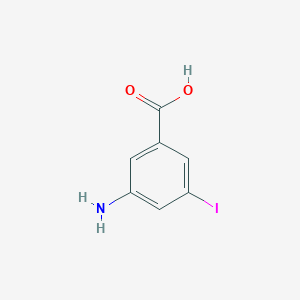
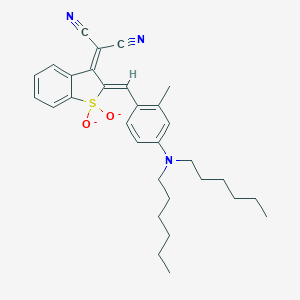

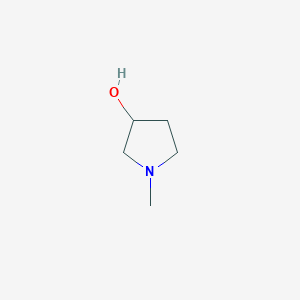
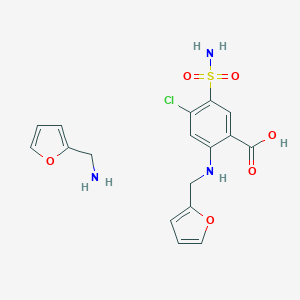
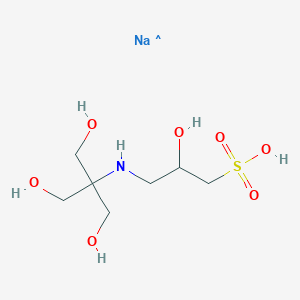
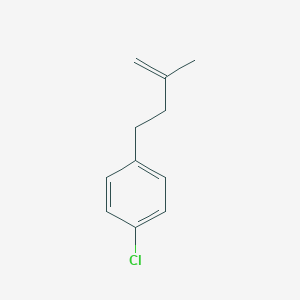
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)


